4-{[(1,3-Thiazol-4-yl)methyl]amino}pyridine-2-carboxylic acid
CAS No.:
Cat. No.: VC16526560
Molecular Formula: C10H9N3O2S
Molecular Weight: 235.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H9N3O2S |
|---|---|
| Molecular Weight | 235.26 g/mol |
| IUPAC Name | 4-(1,3-thiazol-4-ylmethylamino)pyridine-2-carboxylic acid |
| Standard InChI | InChI=1S/C10H9N3O2S/c14-10(15)9-3-7(1-2-11-9)12-4-8-5-16-6-13-8/h1-3,5-6H,4H2,(H,11,12)(H,14,15) |
| Standard InChI Key | REHDQLSRXTWPEU-UHFFFAOYSA-N |
| Canonical SMILES | C1=CN=C(C=C1NCC2=CSC=N2)C(=O)O |
Introduction
Structural and Chemical Identity
Molecular Architecture
The compound features a pyridine-2-carboxylic acid core substituted at the 4-position with a [(1,3-thiazol-4-yl)methyl]amino group. The thiazole ring contributes aromaticity and electron-rich sulfur/nitrogen atoms, while the pyridine-carboxylic acid moiety offers hydrogen-bonding and metal-coordination capabilities. This hybrid structure positions it as a candidate for enzyme inhibition or receptor modulation, though specific biological data remain unvalidated in public sources.
Synthetic Pathways
Thiazole-4-carboxylic Acid Activation
The synthesis of thiazole intermediates is critical. Thiazole-4-carboxylic acid (CAS 3973-08-8) undergoes activation via acyl chloride formation using thionyl chloride (SOCl₂) or oxalyl chloride. For example, refluxing thiazole-4-carboxylic acid with SOCl₂ for 2 hours yields thiazole-4-carbonyl chloride in 80–99% yield . Alternative methods employ oxalyl chloride in dichloromethane (DCM) with catalytic dimethylformamide (DMF), achieving comparable efficiency at milder temperatures .
Table 1: Acyl Chloride Synthesis Conditions
| Reagent | Solvent | Temperature | Time | Yield | Citation |
|---|---|---|---|---|---|
| SOCl₂ (excess) | Neat | Reflux | 2 h | 99% | |
| Oxalyl chloride | DCM/DMF | 0°C → RT | 1 h | 80% |
Coupling with Pyridine Amine Derivatives
The activated thiazole carbonyl reacts with 4-aminopyridine-2-carboxylic acid or its protected forms. A two-step approach is typical:
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Amide Bond Formation: Thiazole-4-carbonyl chloride reacts with 4-aminopyridine-2-carboxylic acid in DCM using triethylamine (TEA) as a base. This mirrors protocols where 2-amino-3-hydroxybenzoic acid hydrobromide couples with thiazole-4-carbonyl chloride to form amides in 27% yield after recrystallization .
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Deprotection: If carboxylate esters (e.g., methyl or ethyl) are used, hydrolysis with NaOH (10–30°C, 12 hours) affords the free carboxylic acid, as demonstrated in thiazolo[4,5-b]pyridine-6-carboxylic acid synthesis .
Physicochemical Characterization
Spectroscopic Data
While direct NMR/HRMS data for the target compound are unavailable, related structures provide benchmarks:
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Thiazole-4-carboxylate esters: ¹H NMR (CDCl₃) shows doublets at δ 8.85 (d, J = 2.1 Hz) and 8.25 ppm for thiazole protons .
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Pyridine-carboxylic acids: Aromatic protons appear between δ 7.2–8.8 ppm, with carboxylic acid protons as broad singlets near δ 13.2 ppm in DMSO-d₆ .
Thermal Properties
Thiazole-4-carboxylic acid derivatives exhibit melting points between 73–198°C . The target compound’s solubility is likely pH-dependent, with improved aqueous solubility at basic pH due to deprotonation of the carboxylic acid (pKa ≈ 2–3).
Functional Applications and Derivatives
Medicinal Chemistry Prospects
The thiazole-pyridine scaffold is prevalent in kinase inhibitors and antimicrobial agents. For instance, thiazolo[4,5-b]pyridine-6-carboxylic acid derivatives are synthesized via palladium-catalyzed carbonylation (CO, 105°C, 10 kPa) , suggesting that the target compound could serve as a precursor for metal-catalyzed cross-coupling reactions.
Material Science Applications
The conjugated π-system and carboxylic acid group enable coordination to metal oxides, making it a ligand for catalytic or sensor applications. Analogous compounds are used in organic semiconductors due to their electron-withdrawing properties .
Challenges and Optimization
Yield Limitations
Coupling reactions between thiazole carbonyl chlorides and aminopyridines often suffer from moderate yields (20–30%) due to steric hindrance or competing side reactions. Optimizing stoichiometry (1.5 eq acyl chloride, 2.5 eq TEA) and using high-boiling solvents (toluene, DMF) may improve efficiency .
Purification Strategies
Column chromatography (ethyl acetate/petroleum ether) or recrystallization (ethyl acetate) are standard for isolating thiazole-carboxylic acid derivatives . For the target compound, reverse-phase HPLC may enhance purity due to polar functional groups.
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